molecular formula C12H12N2O B11902436 2-(6-Ethoxy-1H-indol-3-yl)acetonitrile

2-(6-Ethoxy-1H-indol-3-yl)acetonitrile

Cat. No.: B11902436
M. Wt: 200.24 g/mol
InChI Key: LFADKWXAVXTZGT-UHFFFAOYSA-N
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Description

2-(6-Ethoxy-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C12H12N2O. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties. This compound is characterized by an indole ring substituted with an ethoxy group at the 6-position and an acetonitrile group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethoxy-1H-indol-3-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-ethoxyindole and acetonitrile.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.

    Procedure: The 6-ethoxyindole is reacted with acetonitrile in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethoxy-1H-indol-3-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(6-Ethoxy-1H-indol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-1H-indol-3-yl)acetonitrile: Similar structure with a methoxy group instead of an ethoxy group.

    2-(6-Chloro-1H-indol-3-yl)acetonitrile: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness

2-(6-Ethoxy-1H-indol-3-yl)acetonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(6-ethoxy-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C12H12N2O/c1-2-15-10-3-4-11-9(5-6-13)8-14-12(11)7-10/h3-4,7-8,14H,2,5H2,1H3

InChI Key

LFADKWXAVXTZGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CN2)CC#N

Origin of Product

United States

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